molecular formula C11H13FN2O3 B13527237 3-(5-Fluoro-2-nitrophenoxy)piperidine

3-(5-Fluoro-2-nitrophenoxy)piperidine

Cat. No.: B13527237
M. Wt: 240.23 g/mol
InChI Key: JBJTYGABOQANAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenoxy)piperidine typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, leading to increased efficacy. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-nitrophenoxy)aniline
  • 3-(5-Fluoro-2-nitrophenoxy)benzene
  • 3-(5-Fluoro-2-nitrophenoxy)ethanol

Uniqueness

3-(5-Fluoro-2-nitrophenoxy)piperidine is unique due to the presence of the piperidine ring, which imparts specific conformational and physicochemical properties. The fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .

Biological Activity

3-(5-Fluoro-2-nitrophenoxy)piperidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound consists of a piperidine ring substituted with a nitrophenoxy group. The presence of the fluorine atom and the nitro group enhances its biological activity, making it a candidate for various pharmacological applications.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit Mnk1 and Mnk2 kinases, which are involved in the phosphorylation of eIF4E, a crucial factor in protein synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and metastasis in cancer models .
  • Cytokine Modulation : It has been observed to modulate the production of proinflammatory cytokines, which are implicated in various autoimmune diseases. By inhibiting excessive cytokine production, the compound may alleviate symptoms associated with conditions like rheumatoid arthritis and systemic lupus erythematosus .
  • Anticancer Activity : The compound demonstrates significant anticancer properties against various cancer cell lines, including lung, liver, and colorectal cancers. The nitro group is particularly noted for its role in enhancing cytotoxicity through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in lung and liver cancer
Anti-inflammatoryModulation of cytokine release
AntiviralPotential activity against viral infections
AntibacterialModerate activity against certain bacterial strains

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it reduced cell viability in HepG2 (liver cancer) cells by over 70% at concentrations as low as 10 µM. These findings suggest a promising role for this compound in cancer therapy .
  • Inflammatory Disease Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in decreased swelling and joint inflammation compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .

Research Findings

Recent studies emphasize the potential of this compound as a multi-target therapeutic agent:

  • Antiviral Properties : The compound has shown activity against various viruses, indicating its potential as an antiviral agent. For example, it demonstrated effective inhibition of HIV-1 replication in vitro at IC50 values comparable to existing antiviral drugs .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)piperidine

InChI

InChI=1S/C11H13FN2O3/c12-8-3-4-10(14(15)16)11(6-8)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2

InChI Key

JBJTYGABOQANAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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